5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one
Overview
Description
5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one: is a brominated heterocyclic organic compound It features a bromine atom and a cyclopropylmethyl group attached to a dihydropyridin-2-one core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1,2-dihydropyridin-2-one as the core structure.
Bromination: Bromination of the dihydropyridin-2-one core is achieved using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM).
Cyclopropylmethyl Introduction: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide.
Industrial Production Methods:
Batch Process: Industrial production often employs a batch process where the reactions are carried out in large reactors.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the dihydropyridin-2-one core to its corresponding pyridin-2-one derivative.
Reduction: Reduction reactions can reduce the bromine atom to hydrogen, forming a non-brominated analog.
Substitution: Substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Pyridin-2-one derivatives.
Reduction Products: Non-brominated analogs.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one are currently unknown. This compound is a derivative of indole, which is known to bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives, to which this compound is related, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Biochemical Pathways
Indole derivatives have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . .
Result of Action
As a derivative of indole, it may share some of the biological activities of other indole derivatives . .
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
5-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one: Similar structure but lacks the dihydropyridin-2-one core.
5-Bromo-1-(cyclopropylmethyl)pyrazin-2(1H)-one: Similar brominated structure but with a different heterocyclic core.
Uniqueness: The presence of the dihydropyridin-2-one core in 5-Bromo-1-(cyclopropylmethyl)-1,2-dihydropyridin-2-one distinguishes it from other similar compounds, providing unique chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
5-bromo-1-(cyclopropylmethyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-8-3-4-9(12)11(6-8)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYJAMRBVRNCRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C=CC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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